molecular formula C12H21NO2S B2853499 N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide CAS No. 2034423-71-5

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide

Cat. No.: B2853499
CAS No.: 2034423-71-5
M. Wt: 243.37
InChI Key: MURFTVKACAPWND-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a cyclobutanecarboxamide core with a tetrahydro-2H-pyran-4-yl thioethyl substituent, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-yl thioethyl intermediate. This intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((tetrahydro-2H-pyran-2-yl)thio)ethyl)cyclobutanecarboxamide
  • N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cyclopropanecarboxamide
  • O-(tetrahydro-2H-pyran-2-yl)hydroxylamine

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. The presence of the cyclobutanecarboxamide core and the tetrahydro-2H-pyran-4-yl thioethyl substituent imparts specific reactivity and potential therapeutic benefits that differentiate it from similar compounds.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c14-12(10-2-1-3-10)13-6-9-16-11-4-7-15-8-5-11/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURFTVKACAPWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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